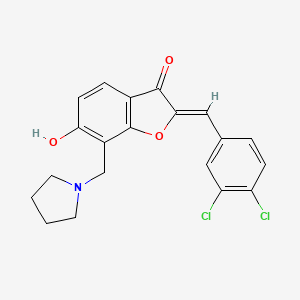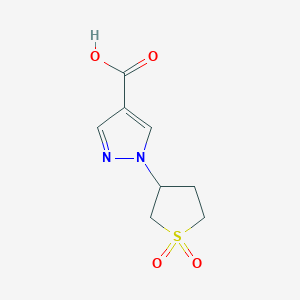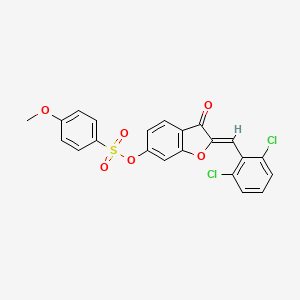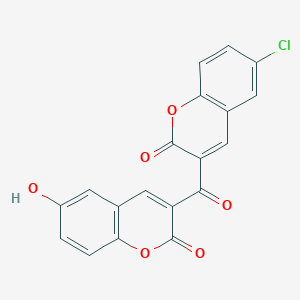
2-Pent-4-en-1-ylcyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- is an organic compound with the molecular formula C8H14O. This compound is characterized by a cyclopropanol ring substituted with a 4-penten-1-yl group. The stereochemistry of the compound is specified by the (1R,2R)-rel- configuration, indicating the relative configuration of the substituents on the cyclopropanol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- typically involves the cyclopropanation of an appropriate alkene precursor. One common method is the reaction of 4-penten-1-ol with a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple. The reaction conditions often require an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclopropanol ring to a cyclopropane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropanol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted cyclopropanol derivatives.
Scientific Research Applications
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)-: A derivative with an acetate group.
Cyclopropanol, 2-(4-penten-1-yl)-, (1S,2S)-rel-: An enantiomer with different stereochemistry.
Uniqueness
Cyclopropanol, 2-(4-penten-1-yl)-,(1R,2R)-rel- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. The presence of the 4-penten-1-yl group also imparts distinct chemical properties compared to other cyclopropanol derivatives.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-pent-4-enylcyclopropan-1-ol |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2,7-9H,1,3-6H2 |
InChI Key |
RQYNRRRPNBIJKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12219136.png)

![3-{2-[4-(2-Fluorophenyl)piperazinyl]-2-oxoethyl}isoindolin-1-one](/img/structure/B12219146.png)
![(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B12219147.png)

![2-[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide](/img/structure/B12219157.png)

![4-[3-(4-fluorophenyl)-1-oxo-11-(pyridin-3-yl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B12219174.png)
![4-bromo-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B12219177.png)

![2-{[5-Tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12219197.png)


![3-methyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B12219217.png)
